Welcome to the BenchChem Online Store!
molecular formula C7H5NOS B1384424 Benzo[d]isothiazol-6-ol CAS No. 934180-38-8

Benzo[d]isothiazol-6-ol

Cat. No. B1384424
M. Wt: 151.19 g/mol
InChI Key: MIBMCYHOBUOZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07868017B2

Procedure details

A method similar to the method described in WO 04/043904 was used. 6-Methoxybenzo[d]isothiazole (450 mg, 2.73 mmol) and pyridine hydrochloride (3.2 g, 27.27 mmol) were heated at 210° C. in a microwave oven for 20 min. The residue was partitioned between water (30 mL) and EtOAc (3×20 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo. The residue was purified by chromatography on silica gel with EtOAc:heptane (1:1, v/v) as eluent to afford benzo[d]isothiazol-6-ol as a white solid (345 mg, 83%).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][C:6]2[CH:7]=[N:8][S:9][C:5]=2[CH:4]=1.Cl.N1C=CC=CC=1>>[S:9]1[C:5]2[CH:4]=[C:3]([OH:2])[CH:11]=[CH:10][C:6]=2[CH:7]=[N:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
COC1=CC2=C(C=NS2)C=C1
Name
Quantity
3.2 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (30 mL) and EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel with EtOAc:heptane (1:1

Outcomes

Product
Name
Type
product
Smiles
S1N=CC2=C1C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.